Silane, ((1E)-1-butenyloxy)trimethyl-

Description

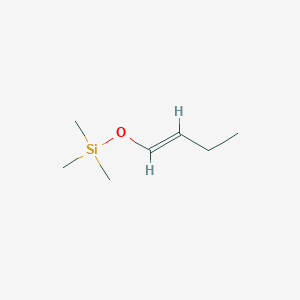

"Silane, ((1E)-1-butenyloxy)trimethyl-" is an organosilicon compound characterized by a trimethylsilane group attached to a (1E)-1-butenyloxy moiety. The (1E) designation indicates a trans-configuration at the double bond within the butenyl chain. Organosilanes like this are widely used in organic synthesis, polymer chemistry, and materials science due to their stability, functional versatility, and capacity for surface modification .

Properties

CAS No. |

19980-23-5 |

|---|---|

Molecular Formula |

C7H16OSi |

Molecular Weight |

144.29 g/mol |

IUPAC Name |

[(E)-but-1-enoxy]-trimethylsilane |

InChI |

InChI=1S/C7H16OSi/c1-5-6-7-8-9(2,3)4/h6-7H,5H2,1-4H3/b7-6+ |

InChI Key |

NVAHJJPKPHZWQT-VOTSOKGWSA-N |

SMILES |

CCC=CO[Si](C)(C)C |

Isomeric SMILES |

CC/C=C/O[Si](C)(C)C |

Canonical SMILES |

CCC=CO[Si](C)(C)C |

Other CAS No. |

19980-23-5 |

Synonyms |

[(E)-1-Butenyloxy]trimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Insights

- Functional Group Impact : The presence of conjugated systems (e.g., dienes in ) enhances UV stability and reactivity in polymerization, whereas methoxy groups () improve hydrolytic resistance.

- Synthetic Flexibility : Nickel catalysis () and silyl ether formation () demonstrate diverse pathways for silane functionalization, applicable to the synthesis of the target compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing ((1E)-1-butenyloxy)trimethylsilane, and how do reaction conditions influence stereoselectivity?

- The compound can be synthesized via silylation of (1E)-1-butenol using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Steric and electronic factors in the alcohol precursor dictate the need for anhydrous conditions to minimize hydrolysis of the silyl ether . Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or THF) influence yields and stereochemical outcomes, with E-isomer dominance due to thermodynamic control .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between stereoisomers of ((1E)-1-butenyloxy)trimethylsilane?

- and NMR are critical for identifying stereoisomers. For the E-isomer, vicinal coupling constants () between the α- and β-positions of the butenyloxy group typically range from 12–16 Hz, reflecting transoid geometry. In contrast, Z-isomers exhibit lower values (6–10 Hz). Trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm, while the butenyloxy protons show distinct splitting patterns .

Q. What precautions are necessary when handling ((1E)-1-butenyloxy)trimethylsilane in laboratory settings?

- The compound is moisture-sensitive, requiring storage under inert gas (e.g., argon) and use of anhydrous solvents. Hydrolysis releases trimethylsilanol, which can form reactive siloxanes. Proper ventilation and PPE (gloves, goggles) are mandatory due to potential respiratory and dermal irritation .

Q. How does the steric bulk of the trimethylsilyl group affect the reactivity of ((1E)-1-butenyloxy)trimethylsilane in cross-coupling reactions?

- The trimethylsilyl group acts as a protecting group for hydroxyl functionalities, enhancing stability toward nucleophilic attack. In Pd-catalyzed couplings, the silyl ether moiety reduces undesired side reactions (e.g., β-hydride elimination) by stabilizing transition states. However, steric hindrance may slow reaction kinetics, necessitating elevated temperatures or bulky ligands .

Advanced Research Questions

Q. What computational methods are effective for predicting the thermodynamic stability of ((1E)-1-butenyloxy)trimethylsilane and its derivatives?

- Density functional theory (DFT) at the B3LYP/6-31G(d) level reliably calculates Gibbs free energy differences between stereoisomers. Natural bond orbital (NBO) analysis reveals hyperconjugative interactions stabilizing the E-isomer. Molecular dynamics simulations (e.g., in explicit solvent models) predict hydrolysis rates under varying pH conditions .

Q. How do substituents on the butenyloxy chain influence the compound’s application in polymer chemistry?

- Electron-withdrawing groups (e.g., CF) on the butenyloxy moiety enhance electrophilicity, enabling silane participation in radical polymerization as chain-transfer agents. Conversely, electron-donating groups (e.g., OMe) favor ring-opening metathesis polymerization (ROMP) by stabilizing transition-metal catalysts. Tailoring substituents modulates polymer molecular weight and polydispersity .

Q. What spectroscopic techniques resolve contradictions in reported reaction mechanisms involving ((1E)-1-butenyloxy)trimethylsilane?

- Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be resolved using electron paramagnetic resonance (EPR) to detect radical intermediates or NMR to track silicon-centered intermediates. Time-resolved IR spectroscopy monitors transient species in photochemical reactions .

Q. How does the compound interact with transition-metal catalysts in asymmetric synthesis?

- The silyl ether coordinates to Lewis acidic metal centers (e.g., Ti, Al), altering catalyst geometry and enantioselectivity. For example, in asymmetric epoxidation, bulky silyl groups improve enantiomeric excess (ee) by restricting substrate access to specific catalyst faces. Kinetic studies (e.g., Eyring analysis) quantify activation parameters for these interactions .

Key Methodological Recommendations

- Stereochemical Analysis : Combine NMR with X-ray crystallography for unambiguous assignment of stereoisomers .

- Reaction Optimization : Use design of experiments (DoE) to map the impact of temperature, solvent, and catalyst loading on yields .

- Safety Protocols : Implement Schlenk-line techniques for moisture-sensitive reactions and monitor silanol byproducts via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.